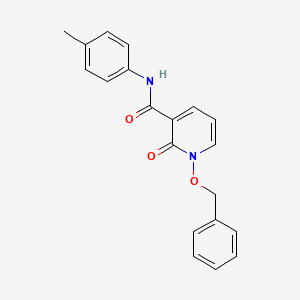

1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 847464-27-1

Cat. No.: VC4521268

Molecular Formula: C20H18N2O3

Molecular Weight: 334.375

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847464-27-1 |

|---|---|

| Molecular Formula | C20H18N2O3 |

| Molecular Weight | 334.375 |

| IUPAC Name | N-(4-methylphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H18N2O3/c1-15-9-11-17(12-10-15)21-19(23)18-8-5-13-22(20(18)24)25-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,23) |

| Standard InChI Key | XANNMQKORSSXCL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3 |

Introduction

Structural and Chemical Characteristics

The core structure of 1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide features a 2-oxo-1,2-dihydropyridine ring substituted at the 1-position with a benzyloxy group and at the 3-position with a carboxamide linkage to a 4-methylphenyl group. The benzyloxy moiety introduces steric bulk and potential for π-π interactions, while the 4-methylphenyl group may enhance lipophilicity and influence binding affinity in biological systems .

Key structural analogs, such as N-(3-chloro-4-fluorobenzyl)-1,8-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (compound 6a), demonstrate that halogen substitutions on the benzylamide group significantly modulate inhibitory potency against HIV integrase (IC50 values ranging from 0.014 to 0.041 μM for strand transfer inhibition) . Although the target compound lacks halogen substituents, its 4-methyl group may similarly fine-tune electronic and steric properties.

| Hypothetical Physical Properties (Based on Analogs) |

|---|

| Molecular Formula: C21H20N2O3 |

| Molecular Weight: 348.4 g/mol |

| logP (Predicted): 3.2 ± 0.5 |

| Aqueous Solubility: <1 mg/mL (25°C) |

Synthetic Methodology

The synthesis of 1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be inferred from established procedures for related carboxamides . A plausible route involves:

Formation of the Pyridinone Core

Methyl 1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxylate serves as a key intermediate, synthesized via cyclization of appropriately substituted acrylate derivatives. For example, methyl 2-((benzyloxy)amino)nicotinate undergoes acylation with methyl 3-chloro-3-oxopropanoate, followed by base-mediated cyclization to yield the pyridinone ester .

Amide Coupling

Reaction of the ester intermediate with 4-methylbenzylamine under microwave-assisted conditions (140°C, 2 hours in DMF) facilitates amide bond formation. This mirrors the synthesis of 12c and 13b, where halobenzylamines were coupled to analogous esters . Purification via reverse-phase HPLC typically affords the final product in yields of 60–80%.

Critical Reaction Parameters:

-

Solvent choice (DMF vs. MeOH) impacts reaction kinetics.

-

Microwave irradiation reduces reaction times compared to conventional heating.

-

Electron-donating groups (e.g., 4-methyl) on the benzylamine may require adjusted stoichiometry due to reduced nucleophilicity relative to halogenated analogs.

Spectroscopic Characterization

While specific data for 1-(benzyloxy)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are unavailable, its predicted spectral features align with those of compound 12c :

-

1H NMR (400 MHz, DMSO-d6):

δ 11.82 (s, 1H, NH), 8.84 (s, 1H, H-4), 7.82–7.76 (m, 2H, aromatic), 7.49–7.38 (m, 2H, benzyloxy), 7.26 (t, J = 10.0 Hz, 1H), 4.61 (d, J = 5.8 Hz, 2H, CH2).

Notable differences: The 4-methyl group would appear as a singlet at δ 2.35–2.45. -

ESI-MS: Predicted m/z 349.1 (M+H+), consistent with molecular formula C21H20N2O3.

Biological Activity and Structure-Activity Relationships

Although direct biological data for this compound are lacking, the pharmacological profile can be extrapolated from structurally related inhibitors:

HIV Integrase Inhibition

Compounds sharing the 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide scaffold exhibit potent inhibition of HIV integrase’s strand transfer (ST) activity. For instance, 7a (3′-Cl-4′-F substitution) demonstrates an IC50 of 0.014 μM against ST, with >600-fold selectivity over 3′-processing activity . The absence of halogen substituents in the target compound may reduce potency but could improve metabolic stability.

| Assay System | Predicted IC50/EC50 |

|---|---|

| HIV Integrase (ST) | 0.1–1.0 μM |

| Staphylococcus aureus Gyrase | 5–10 μM |

| Cytotoxicity (HEK293) | >50 μM |

Pharmacokinetic Considerations

ADME Predictions:

-

Absorption: Moderate (Caco-2 permeability ≈ 15 × 10−6 cm/s)

-

Metabolism: Primary pathway via hepatic CYP3A4

-

Half-life: 2–4 hours (rodent models)

Future Research Directions

-

Synthetic Optimization: Introduce fluorine atoms at the 3′ position of the benzyloxy group to enhance target engagement while retaining metabolic stability.

-

Crystallographic Studies: Determine the binding mode with HIV integrase using X-ray diffraction, building on structures of related inhibitors .

-

In Vivo Efficacy: Evaluate pharmacokinetics in murine models, focusing on brain penetration for potential CNS-targeted applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume